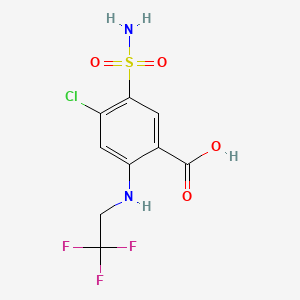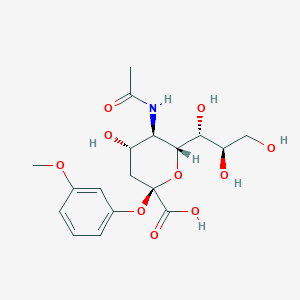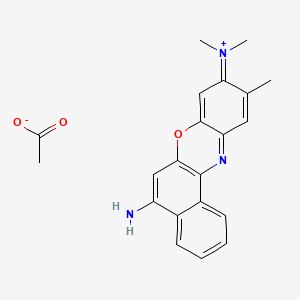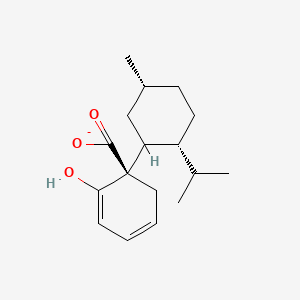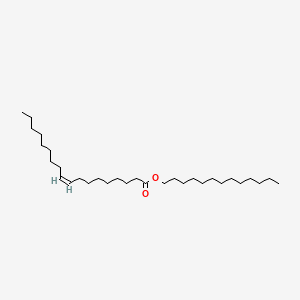
1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.5 g/mol. This compound is known for its unique structure, which includes two 3,5,5-trimethylhexanoate groups attached to a central ethylene bis(hydroxymethyl) moiety. It is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) typically involves the esterification of 3,5,5-trimethylhexanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Scientific Research Applications
1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used as a plasticizer in the production of polymers and as a stabilizer in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 3,5,5-trimethylhexanoic acid and ethylene glycol, which can then participate in metabolic pathways. Its plasticizing effect in polymers is due to its ability to reduce intermolecular forces, thereby increasing the flexibility and durability of the material.
Comparison with Similar Compounds
1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) can be compared with similar compounds such as:
Diethylene glycol bis(3,5,5-trimethylhexanoate): Similar in structure but with an additional ethylene glycol unit.
Propylene glycol bis(3,5,5-trimethylhexanoate): Contains a propylene glycol moiety instead of ethylene glycol.
Trimethylolpropane tris(3,5,5-trimethylhexanoate): Contains three 3,5,5-trimethylhexanoate groups attached to a trimethylolpropane core.
The uniqueness of 1-(Hydroxymethyl)ethylene bis(3,5,5-trimethylhexanoate) lies in its specific combination of ester groups and hydroxymethyl functionality, which imparts distinct chemical and physical properties.
Properties
CAS No. |
97467-71-5 |
|---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,5-bis(4,4-dimethylpentan-2-yl)-3-(hydroxymethyl)hexanedioic acid |
InChI |
InChI=1S/C21H40O5/c1-13(10-20(3,4)5)16(18(23)24)9-15(12-22)17(19(25)26)14(2)11-21(6,7)8/h13-17,22H,9-12H2,1-8H3,(H,23,24)(H,25,26) |
InChI Key |
YQECRRIPRVVSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C)C(CC(CO)C(C(C)CC(C)(C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


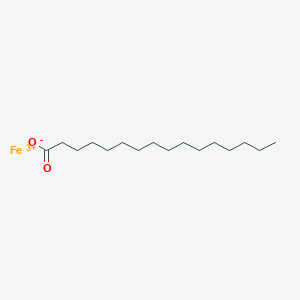



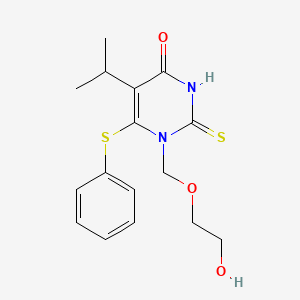

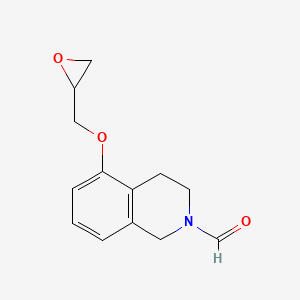
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
